1,4-Bis(fluorosulfonyloxy)octafluorobutane
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Overview
Description
1,4-Bis(fluorosulfonyloxy)octafluorobutane is a fluorinated organic compound belonging to the perfluoroalkyl sulfonate family. It is a man-made compound not found naturally in the environment. This compound is known for its unique properties, including high stability and resistance to chemical attacks, making it valuable in various scientific and industrial applications.
Preparation Methods
The most common method for synthesizing 1,4-Bis(fluorosulfonyloxy)octafluorobutane involves the reaction of perfluorobutane diol with fluorosulfonic acid. This reaction is highly exothermic and requires proper safety precautions. The reaction can be represented as follows:
CF3-CF2-CF2-CF2(OH)2+2FSO3H→CF3-CF2-CF2-CF2(OSO2F)2+2H2O
Chemical Reactions Analysis
1,4-Bis(fluorosulfonyloxy)octafluorobutane undergoes various chemical reactions, including:
Electrophilic fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into other molecules.
Substitution reactions: The compound can participate in substitution reactions, where the fluorosulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include fluorosulfonic acid and other electrophilic fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(fluorosulfonyloxy)octafluorobutane is used in various scientific research applications due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant.
Biology: Its stability and resistance to chemical attacks make it useful in biological studies where harsh conditions are required.
Industry: It is used in the production of materials that require high chemical resistance and stability.
Mechanism of Action
The mechanism by which 1,4-Bis(fluorosulfonyloxy)octafluorobutane exerts its effects involves its high electronegativity and strong carbon-fluorine bonds. These properties make the molecule highly stable and resistant to attack by many chemicals. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1,4-Bis(fluorosulfonyloxy)octafluorobutane is unique due to its high stability and resistance to chemical attacks. Similar compounds include:
1,4-Bis(trimethylsilyl)octafluorobutane: Exhibits unique reactivity patterns but lacks the same level of stability.
Perfluorobutane-1,4-diyl disulfofluoridate: Another fluorinated compound with similar applications but different reactivity.
These compounds share some properties with this compound but differ in their specific applications and reactivity patterns.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1,4-bis(fluorosulfonyloxy)butane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O6S2/c5-1(6,3(9,10)19-21(13,15)16)2(7,8)4(11,12)20-22(14,17)18 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXZNFAPXDKDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(OS(=O)(=O)F)(F)F)(F)F)(C(OS(=O)(=O)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78522-71-1 |
Source
|
Record name | 1,4-Bis(fluorosulphonyloxy)octafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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